1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl- is a cyclic organic compound with the molecular formula C7H12O3. It is also known as tetramethylethylene carbonate. This compound is characterized by its dioxolane ring structure, which includes two oxygen atoms and a carbonyl group. It is commonly used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl- can be synthesized through the condensation reaction between glycolic acid and acetone in the presence of phosphorus pentoxide (P2O5) in diethyl ether . This method involves the formation of a cyclic ester through the reaction of the hydroxyl group of glycolic acid with the carbonyl group of acetone.
Industrial Production Methods: Industrial production of 1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl- typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dioxolane ring is opened and substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols and other reduced derivatives.
Substitution: Substituted dioxolane derivatives with various functional groups.
Scientific Research Applications
1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and a reagent in organic synthesis. Its unique structure makes it useful in the formation of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a model compound in biochemical research.
Industry: The compound is used in the production of polymers and as a stabilizer in various industrial processes
Mechanism of Action
The mechanism of action of 1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl- involves its interaction with molecular targets through its dioxolane ring. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions. It can form stable complexes with various substrates, facilitating chemical transformations. The pathways involved include nucleophilic attack, ring-opening reactions, and formation of stable intermediates.
Comparison with Similar Compounds
1,3-Dioxolane: A related compound with a similar ring structure but different substituents.
Ethylene Carbonate: Another cyclic carbonate with similar chemical properties.
Propylene Carbonate: A cyclic carbonate with a three-carbon backbone.
Uniqueness: 1,2-Dioxolan-3-one, 4,4,5,5-tetramethyl- is unique due to its tetramethyl substitution, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective .
Properties
CAS No. |
23438-10-0 |
---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
4,4,5,5-tetramethyldioxolan-3-one |
InChI |
InChI=1S/C7H12O3/c1-6(2)5(8)9-10-7(6,3)4/h1-4H3 |
InChI Key |
MXSVQRIJFXOUCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)OOC1(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.